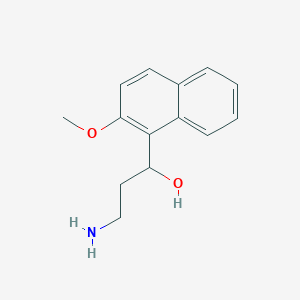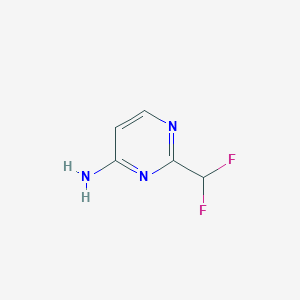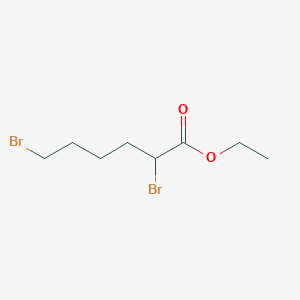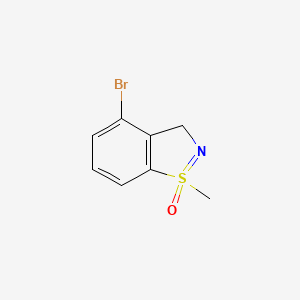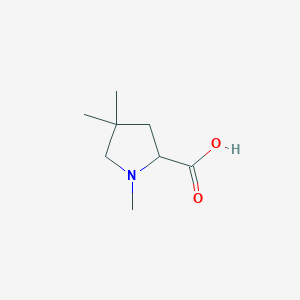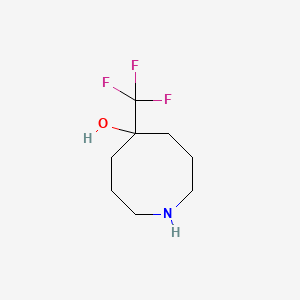
5-(Trifluoromethyl)azocan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)azocan-5-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an azocane ring with a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This reaction allows for the facile synthesis of structurally diverse trifluoromethylated derivatives.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)azocan-5-ol may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)azocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted azocane derivatives .
Scientific Research Applications
5-(Trifluoromethyl)azocan-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)azocan-5-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. These interactions can modulate various biochemical pathways, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)isoxazole
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Trifluoromethyl-1,2,4-triazole
Uniqueness
5-(Trifluoromethyl)azocan-5-ol is unique due to its azocane ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds .
Properties
CAS No. |
2825012-74-4 |
|---|---|
Molecular Formula |
C8H14F3NO |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)azocan-5-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)3-1-5-12-6-2-4-7/h12-13H,1-6H2 |
InChI Key |
JVGGCDLUIPHACK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCNC1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


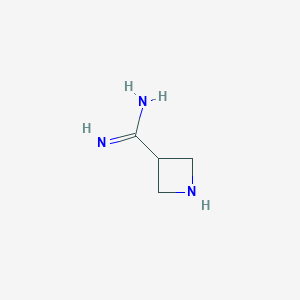
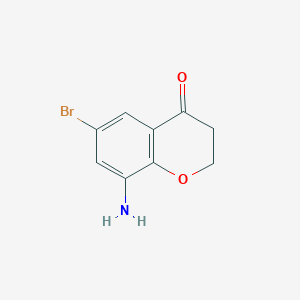
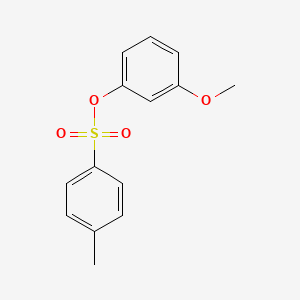
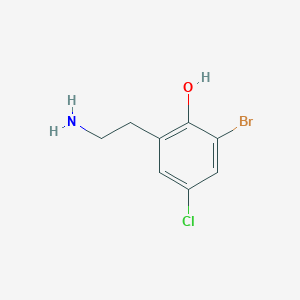
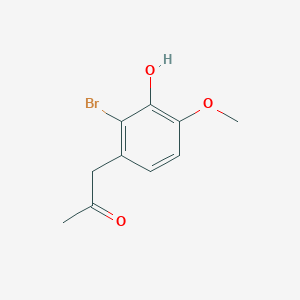
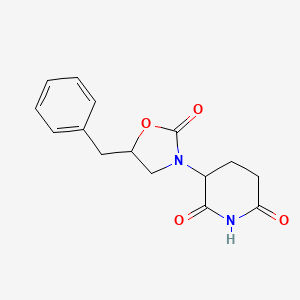
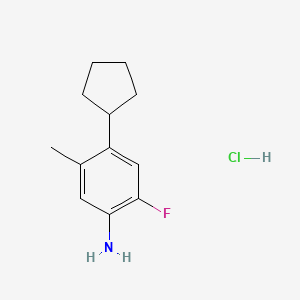
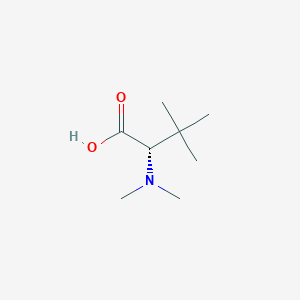
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)
